molecular formula C7H8LiN3O2 B2742483 Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate CAS No. 2106820-25-9

Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate

Cat. No.: B2742483
CAS No.: 2106820-25-9
M. Wt: 173.1
InChI Key: BJRCRFLHNNNZNN-UHFFFAOYSA-M
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Description

Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate is a chemical compound with the molecular formula C7H8LiN3O2 It is a lithium salt of 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate typically involves the reaction of 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid with a lithium-containing reagent. One common method is to dissolve the acid in an appropriate solvent, such as ethanol or water, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the residue .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The choice of solvent and lithium reagent may also be optimized to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form derivatives with different functional groups.

    Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Ion-exchange reactions can be carried out using various salts in aqueous solutions at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-2H-indazole-4-carboxylate: Similar in structure but with different functional groups.

    4,5,6,7-tetrahydro-2H-indole-4-carboxylate: Another structurally related compound with distinct chemical properties.

    4,5,6,7-tetrahydro-2H-benzimidazole-4-carboxylate: Shares the benzotriazole core but differs in the nitrogen arrangement.

Uniqueness

Lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate is unique due to the presence of the lithium ion, which imparts specific chemical and physical properties. This makes it particularly useful in applications where lithium’s reactivity and ionic characteristics are advantageous .

Properties

IUPAC Name

lithium;4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Li/c11-7(12)4-2-1-3-5-6(4)9-10-8-5;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRCRFLHNNNZNN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC(C2=NNN=C2C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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